Lipophilicity (XLogP3) Head-to-Head: Intermediate logP Position Enables Balanced ADME Profile Versus Fluoro and Difluoromethyl Analogs
The target compound's XLogP3 value of 3.1 occupies a strategic intermediate position between the 4-fluoropiperidine analog (XLogP3 = 2.9, PubChem CID 121200850) and the 4-difluoromethyl analog (XLogP3 = 3.6, PubChem CID 121201092) [1]. An experimental LogP of approximately 2.8 has also been reported via molecular dynamics simulations . This incremental logP spacing of ~0.2–0.5 units between fluorination states allows medicinal chemists to fine-tune lipophilicity without altering the core scaffold. The monofluoromethyl motif avoids the excessive lipophilicity burden of the CHF₂ group (ΔXLogP3 = +0.5), which has been associated with increased metabolic clearance and promiscuous off-target binding in drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (smolecule.com); experimental LogP ≈ 2.8 (BenchChem molecular dynamics) |
| Comparator Or Baseline | 4-Fluoropiperidine analog (CAS 2029852-95-5): XLogP3 = 2.9; 4-Difluoromethyl analog (CAS 1994515-29-5): XLogP3 = 3.6; Unsubstituted piperidine analog (CAS 94052-15-0): LogP ≈ 2.43 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 4-fluoro analog; ΔXLogP3 = −0.5 vs. CHF₂ analog; ΔLogP ≈ +0.37–0.67 vs. unsubstituted piperidine analog |
| Conditions | XLogP3 values computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); experimental LogP via AMBER force field molecular dynamics simulations |
Why This Matters
A logP in the 2.8–3.1 range is widely considered optimal for balancing aqueous solubility with membrane permeability in oral drug candidates, making this compound a more developable starting point than its more lipophilic CHF₂ (logP 3.6) or less permeable unsubstituted piperidine (logP 2.43) analogs.
- [1] PubChem. XLogP3 values for CID 121200850 (2.9, CAS 2029852-95-5) and CID 121201092 (3.6, CAS 1994515-29-5). National Center for Biotechnology Information. View Source
- [2] Zhuo X, Meanwell NA, Johnson BM, et al. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020. DOI: 10.1021/acs.jmedchem.9b01877. View Source
